2-Amino-5-methoxybenzenesulfonic acid
Overview
Description
2-Amino-5-methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H9NO4S. It is a derivative of benzenesulfonic acid, featuring an amino group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methoxybenzenesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of 2-amino-5-methoxyaniline. The reaction typically requires the use of sulfuric acid as a sulfonating agent and is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
2-Amino-5-methoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-methoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring allow the compound to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-5-chlorobenzenesulfonic acid: Similar structure but with a chlorine atom instead of a methoxy group.
2-Amino-5-nitrobenzenesulfonic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-Amino-5-methoxybenzenesulfonic acid is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical and physical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-5-methoxybenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKGEEGADAWJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065381 | |
Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-33-2 | |
Record name | 2-Amino-5-methoxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13244-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methoxybenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methoxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-METHOXYBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU535J932 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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